molecular formula C22H22N4O4 B2433850 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1795304-70-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2433850
CAS RN: 1795304-70-9
M. Wt: 406.442
InChI Key: NREYRIBYQZJPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, such as those investigated by Chkirate et al. (2019), are synthesized and characterized for their potential in forming coordination complexes with Co(II) and Cu(II) ions. These complexes have been studied for their structural properties and antioxidant activity, indicating the relevance of pyrazole-acetamide structures in developing compounds with significant antioxidant properties. This research underscores the potential of such compounds in exploring antioxidant applications and the design of coordination complexes for various biochemical uses (Chkirate et al., 2019).

Heterocyclic Synthesis and Biological Activity

El-Essawy and Rady (2011) explored the synthesis of N-alkylated heterocycles based on pyrazole and furan derivatives, which are crucial for developing new pharmaceuticals and materials. This research indicates the versatility of furan and pyrazole-based compounds in synthesizing heterocyclic compounds, potentially leading to novel therapeutic agents with fungicidal and herbicidal activities (El-Essawy & Rady, 2011).

Energetic Materials Development

The study by Yu et al. (2017) on compounds based on oxadiazol and furazan structures for application as insensitive energetic materials highlights the significance of incorporating pyrazole and furan analogs in designing compounds with desirable thermal stability and detonation performance. This research area showcases the potential of such chemical structures in the field of materials science, particularly in developing safe and efficient energetic materials (Yu et al., 2017).

Insecticidal Applications

Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety, tested against the cotton leafworm, demonstrating the potential insecticidal applications of compounds with pyrazole and furan derivatives. This highlights another avenue of research where such compounds could be tailored for agricultural benefits, providing safer and more effective insecticidal agents (Fadda et al., 2017).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-24-19(15-8-9-15)11-16(23-24)12-25(13-17-5-4-10-29-17)21(27)14-26-18-6-2-3-7-20(18)30-22(26)28/h2-7,10-11,15H,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREYRIBYQZJPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CN3C4=CC=CC=C4OC3=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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